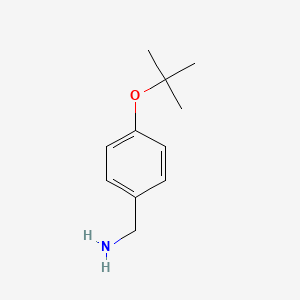

4-TERT-BUTOXY-BENZYLAMINE

Description

The exact mass of the compound 4-tert-Butoxybenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKUMFXFSCQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233704 | |

| Record name | 4-tert-Butoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84697-13-2 | |

| Record name | 4-(1,1-Dimethylethoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84697-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084697132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-tert-butoxy-benzylamine chemical properties

An In-depth Technical Guide to 4-tert-Butoxybenzylamine: Properties, Synthesis, and Applications

Introduction

4-tert-Butoxybenzylamine is a monoamine compound featuring a benzylamine core structure modified with a para-substituted tert-butoxy group. This unique combination of a reactive primary amine and a bulky, sterically hindering tert-butoxy protecting group makes it a valuable and versatile intermediate in the fields of organic synthesis, medicinal chemistry, and materials science.[1] The tert-butoxy group enhances the molecule's lipophilicity and provides steric bulk, which can influence reaction selectivity and the pharmacokinetic properties of derivative compounds.[1] Meanwhile, the primary amine serves as a key functional handle for a wide array of chemical transformations.

This guide offers a comprehensive overview of the core chemical properties, spectroscopic signature, synthesis, reactivity, and applications of 4-tert-butoxybenzylamine, with a focus on its utility for researchers in drug development and synthetic chemistry.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application in synthesis and material design. The tert-butoxy group significantly influences the lipophilicity and solubility of the parent benzylamine structure.

Core Properties

A summary of the essential physicochemical data for 4-tert-butoxybenzylamine is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO | [2][3] |

| Molecular Weight | 179.26 g/mol | [2][3] |

| CAS Number | 84697-13-2 | [2][3] |

| Appearance | Clear, pale yellow liquid | [4] |

| Boiling Point | 274 °C | [2] |

| Density | 0.979 g/cm³ | [2] |

| Refractive Index | 1.515 | [2] |

| Flash Point | 111.2 °C | [2] |

| Solubility | Not miscible or difficult to mix with water | [4][5] |

| pKa | 9.24 ± 0.10 (Predicted) | [5] |

Spectroscopic Characterization

The structural identity of 4-tert-butoxybenzylamine is unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments. The nine protons of the tert-butyl group appear as a sharp singlet around 1.3 ppm. The two benzylic protons (CH₂) typically resonate as a singlet around 3.8 ppm. The aromatic protons on the benzene ring appear as two doublets in the region of 6.8-7.3 ppm, characteristic of a 1,4-disubstituted pattern. The two amine protons (NH₂) will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the quaternary carbon and methyl carbons of the tert-butyl group, the benzylic carbon, and the four distinct aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[6] Key absorptions include:

-

N-H Stretching: A pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretching (sp³): Strong absorptions just below 3000 cm⁻¹ for the tert-butyl and benzylic C-H bonds.

-

C-H Stretching (sp²): Weaker absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C-O Stretching: A strong absorption in the 1200-1300 cm⁻¹ region corresponding to the aryl ether linkage.

-

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 179.26).[6]

Synthesis and Reactivity

Synthetic Pathways

While several methods exist for the synthesis of benzylamines, a common industrial approach involves the reaction of the corresponding benzyl halide with an amine source. One documented method for preparing para-substituted benzylamines involves the reaction of p-tert-butylbenzyl chloride with urotropine (hexamethylenetetramine), followed by acidic hydrolysis to yield the primary amine hydrochloride salt. Subsequent neutralization liberates the free base.[7]

This two-step process, known as the Delepine reaction, is efficient for producing primary amines from alkyl halides.

Caption: A generalized workflow for the synthesis of 4-tert-butoxybenzylamine via the Delepine reaction.[7]

Core Reactivity

The reactivity of 4-tert-butoxybenzylamine is dominated by the nucleophilic primary amine and the stable tert-butoxy group.

-

Amine Group Reactions: The primary amine is a versatile functional group that readily participates in a variety of classical organic reactions, including:

-

Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds.

-

Imine Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines. Its use in preparing imines via photocatalytic oxidation has been noted.[4][5]

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.

-

-

tert-Butoxy Group Stability: The tert-butoxy group serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions, including many basic, reductive, and oxidative environments. Cleavage of the tert-butyl ether to reveal the phenol can be achieved under strong acidic conditions (e.g., trifluoroacetic acid), a common deprotection strategy in multi-step synthesis. This stability is a key attribute that allows for selective modification at the amine terminus without affecting the para-position.[1]

Applications in Drug Discovery and Material Science

The structural features of 4-tert-butoxybenzylamine make it an important raw material and intermediate for pharmaceuticals, agrochemicals, and dyestuffs.[4][5]

Role as a Pharmaceutical Building Block

In medicinal chemistry, modifying a lead compound to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical. The 4-tert-butoxybenzylamine scaffold offers several advantages:

-

Modulation of Lipophilicity: The bulky and non-polar tert-butyl group significantly increases the lipophilicity (logP) of the molecule.[1][5] This can enhance membrane permeability and alter the distribution profile of a drug candidate.

-

Metabolic Blocking: The tert-butyl group can act as a "metabolic shield," sterically hindering enzymatic attack (e.g., by Cytochrome P450 enzymes) at the para-position of the benzene ring. This can increase the metabolic stability and half-life of a drug.

-

Pharmacophore Component: The benzylamine motif is a common structural element in many biologically active compounds. 4-tert-Butoxybenzylamine provides a pre-functionalized scaffold that can be readily incorporated into more complex molecular architectures.

Caption: Logical relationship between the structural features of 4-tert-butoxybenzylamine and its utility in drug design.

Potential in Material Science

While less explored, the structure of 4-tert-butoxybenzylamine suggests potential applications in material science. The amine group can be used to graft the molecule onto polymer backbones or surfaces, while the hydrophobic tert-butoxy group can be used to tune surface properties, such as hydrophobicity or reactivity in polymer synthesis.[1]

Safety and Handling

As with any chemical reagent, proper handling of 4-tert-butoxybenzylamine is essential.

-

Hazards: The compound is classified as causing severe skin burns and serious eye damage or irritation.[6][8] It should be handled with appropriate personal protective equipment (PPE).

-

Handling Precautions: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid inhalation of vapors and contact with skin and eyes.[8] Eyewash stations and safety showers should be readily accessible.[8]

-

Storage: The material is noted as being air-sensitive.[5] It is recommended to store it under an inert atmosphere in a cool, dark place, with some suppliers suggesting storage in a freezer at -20°C.[5]

Conclusion

4-tert-Butoxybenzylamine is a strategically important chemical intermediate whose value lies in the orthogonal reactivity of its two key functional groups. The stable, lipophilic tert-butoxy group provides a powerful tool for modulating physicochemical properties, while the versatile primary amine serves as a reliable anchor point for synthetic elaboration. This combination ensures its continued relevance as a foundational building block for creating complex and functional molecules in drug discovery, agrochemicals, and advanced materials.

References

- LookChem. (n.d.). 4-tert-Butylbenzylamine.

- National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzylamine. PubChem Compound Database.

- SpectraBase. (n.d.). 4-tert-Butylbenzylamine.

- Google Patents. (2010). CN101704755A - Method for preparing p-tert-butylbenzylamine.

Sources

- 1. Buy 4-TERT-BUTOXY-BENZYLAMINE | 84697-13-2 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 84697-13-2 [m.chemicalbook.com]

- 4. 4-tert-Butylbenzylamine | 39895-55-1 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 4-tert-Butylbenzylamine | C11H17N | CID 2735655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

4-tert-butoxy-benzylamine CAS number 84697-13-2

An In-Depth Technical Guide to 4-tert-Butoxybenzylamine CAS Number: 84697-13-2

Abstract

This technical guide provides a comprehensive examination of 4-tert-butoxybenzylamine (CAS 84697-13-2), a versatile primary amine of significant interest to researchers in medicinal chemistry and organic synthesis. The strategic placement of a tert-butoxy group on the phenyl ring imparts unique steric and electronic properties, modifying the reactivity of the benzylamine core and enhancing its utility as a pharmaceutical intermediate and synthetic building block. This document elucidates the compound's physicochemical properties, explores established synthesis methodologies, details its characteristic chemical reactivity, and outlines its applications. A core focus is placed on providing field-proven experimental protocols with mechanistic insights, designed to be self-validating for researchers and drug development professionals.

Introduction: The Strategic Utility of a Protected Phenol

4-tert-Butoxybenzylamine belongs to the class of substituted benzylamines, a structural motif frequently found in active pharmaceutical ingredients (APIs) due to its ability to engage in key biological interactions.[1] The defining feature of this molecule is the para-substituted tert-butoxy group. This bulky ether serves two primary roles. Firstly, it acts as a robust protecting group for a phenolic hydroxyl functionality.[2] The tert-butyl group can be cleaved under acidic conditions to reveal the phenol, allowing for late-stage functionalization in a complex synthesis.[2] Secondly, the tert-butyl group significantly increases the molecule's lipophilicity and steric bulk compared to an unprotected phenol or a smaller ether like a methoxy group.[3] This modification can profoundly influence a molecule's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion) and its binding affinity for biological targets.[3]

This guide offers a foundational understanding of 4-tert-butoxybenzylamine, enabling scientists to leverage its unique properties in their research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. The data for 4-tert-butoxybenzylamine is summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 84697-13-2 | [3][4][5] |

| IUPAC Name | [4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine | [3] |

| Molecular Formula | C₁₁H₁₇NO | [3][4][5][6] |

| Molecular Weight | 179.26 g/mol | [3][4][5][6] |

| Density | 0.979 g/cm³ | [6] |

| Boiling Point | 274 °C | [6] |

| Flash Point | 111.2 °C | [6] |

| Refractive Index | 1.515 | [6] |

| XLogP3 | 3.02290 | [6] |

| SMILES | CC(C)(C)OC1=CC=C(C=C1)CN | [3] |

Spectroscopic Characterization

While specific spectra are proprietary to individual suppliers, the structural identity of 4-tert-butoxybenzylamine is typically confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic large singlet at approximately 1.3 ppm corresponding to the nine equivalent protons of the tert-butyl group. The benzylic methylene (CH₂) protons should appear as a singlet around 3.7-3.8 ppm. The aromatic protons will present as two distinct doublets in the 6.8-7.3 ppm region, characteristic of a 1,4-disubstituted benzene ring. The amine (NH₂) protons typically appear as a broad singlet whose chemical shift is concentration and solvent dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the quaternary carbon of the tert-butyl group (~78 ppm) and the methyl carbons (~29 ppm). The benzylic carbon (CH₂) signal is expected around 46 ppm. Aromatic carbons will appear in the 115-155 ppm range.

-

IR (Infrared) Spectroscopy: The IR spectrum will feature characteristic N-H stretching bands for the primary amine group around 3300-3400 cm⁻¹. C-H stretches for both aliphatic and aromatic groups will be present below 3100 cm⁻¹. A strong C-O ether stretch is expected in the 1200-1250 cm⁻¹ region.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight, with the molecular ion peak [M]⁺ expected at m/z = 179.

Synthesis Methodologies

The synthesis of 4-tert-butoxybenzylamine can be approached through several routes, typically starting from p-hydroxybenzonitrile or a related precursor. The key transformation is the introduction of the tert-butoxy group and the reduction of a nitrile or an alternative nitrogen-containing functional group to the primary amine.

Workflow: Synthesis via Reductive Amination

A prevalent and efficient method involves the reductive amination of 4-tert-butoxybenzaldehyde. This workflow offers high yields and utilizes common laboratory reagents.

Caption: Synthesis workflow via reductive amination of 4-tert-butoxybenzaldehyde.

Experimental Protocol: Synthesis from 4-tert-Butoxybenzaldehyde

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize 4-tert-butoxybenzylamine from 4-tert-butoxybenzaldehyde via reductive amination.

Reagents & Materials:

-

4-tert-Butoxybenzaldehyde (1.0 eq)[7]

-

Ammonium acetate (10.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

-

Reaction Setup: To a solution of 4-tert-butoxybenzaldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Scientist's Note: The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards the formation of the intermediate imine.

-

-

Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution.

-

Scientist's Note: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the starting aldehyde, minimizing side reactions. The addition should be done carefully as some gas evolution may occur.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Dilute the remaining aqueous residue with water and extract the product with dichloromethane (3 x volumes).

-

Scientist's Note: The amine product is more soluble in the organic phase. Multiple extractions ensure a high recovery yield.

-

-

Washing: Combine the organic layers and wash sequentially with 1 M NaOH solution (2 x volumes) and then with brine (1 x volume).

-

Scientist's Note: The NaOH wash removes any unreacted ammonium salts and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-tert-butoxybenzylamine can be purified by flash column chromatography on silica gel or by vacuum distillation to afford a clear oil or liquid.

Chemical Reactivity and Applications

The utility of 4-tert-butoxybenzylamine stems from the reactivity of its primary amine, which can participate in a wide range of chemical transformations.

Caption: Core reactivity pathways of 4-tert-butoxybenzylamine.

Key Chemical Reactions:

-

Nucleophilic Substitution: As a primary amine, the nitrogen atom is nucleophilic and readily reacts with electrophiles such as alkyl halides or acyl chlorides.[3]

-

Imine Formation: It undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases), which are crucial intermediates in the synthesis of more complex amines and heterocyclic systems.[3]

-

Oxidation: The amine group can be oxidized under specific conditions to form N-oxides or other nitrogen-containing functional groups.[3]

Applications in Research and Drug Development:

-

Pharmaceutical Intermediate: This compound is a valuable precursor in the synthesis of bioactive molecules.[3] The benzylamine core is a well-established pharmacophore, and the tert-butoxy group allows for property modulation or serves as a handle for further synthetic elaboration after deprotection.

-

Substrate for Amine Oxidases: 4-tert-Butoxybenzylamine has been investigated as a substrate for semicarbazide-sensitive amine oxidase (SSAO).[3] SSAO is an enzyme implicated in various physiological and pathological processes, and studying its substrates helps in the design of novel therapeutic agents targeting SSAO-related disorders.[3]

-

Building Block in Organic Synthesis: The protected phenolic group allows for reactions to be performed on the amine without affecting a potentially reactive hydroxyl group. This makes it a useful building block where chemoselectivity is required.[2][3]

-

Material Science: The combination of a hydrophobic tert-butyl group and a reactive amine functionality suggests potential applications in polymer synthesis or as a modifier for functional materials, although this area remains less explored.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 4-tert-butoxybenzylamine. The information below is based on data for closely related primary amines and should be considered a guideline.[8][9][10][11]

Hazard Identification:

-

Corrosivity: Primary amines can be corrosive and are expected to cause skin burns and serious eye damage.[8]

-

Toxicity: May be harmful if swallowed.

-

Flammability: As an organic compound, it can be combustible.[6]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be necessary when handling larger quantities.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[9]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Conclusion

4-tert-Butoxybenzylamine (CAS 84697-13-2) is a strategically designed chemical intermediate with significant value in pharmaceutical research and organic synthesis. Its unique combination of a reactive primary amine and a sterically bulky, protective tert-butoxy group provides chemists with a versatile tool for constructing complex molecules. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and safely incorporate this compound into their discovery and development workflows.

References

- 4-tert-Butylbenzylamine | C11H17N | CID 2735655. PubChem - NIH. [Link]

- Protecting group. Wikipedia. [Link]

- 4-(t-Butoxy)benzaldehyde. NIST WebBook. [Link]

- (A) Selected benzyl amine-containing examples of FDAapproved...

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Buy 4-TERT-BUTOXY-BENZYLAMINE | 84697-13-2 [smolecule.com]

- 4. This compound | 84697-13-2 [m.chemicalbook.com]

- 5. CAS 84697-13-2 | this compound - Synblock [synblock.com]

- 6. echemi.com [echemi.com]

- 7. 4-(t-Butoxy)benzaldehyde [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. N-(tert-Butyl)benzylamine(3378-72-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

synthesis of 4-(1,1-Dimethylethoxy)benzenemethanamine

An In-Depth Technical Guide to the Synthesis of 4-(1,1-Dimethylethoxy)benzenemethanamine

Abstract

4-(1,1-Dimethylethoxy)benzenemethanamine, also known as 4-(tert-butoxy)benzylamine, is a valuable primary amine building block in the fields of medicinal chemistry and materials science. Its unique combination of a nucleophilic aminomethyl group and a sterically bulky, acid-labile tert-butoxy protecting group makes it an important intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and discuss the relative merits of each approach, grounded in authoritative scientific literature.

Introduction and Strategic Overview

The synthesis of primary amines is a cornerstone of organic chemistry. However, methods like the direct alkylation of ammonia are often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines.[1] To achieve the controlled synthesis of a specific primary amine such as 4-(1,1-dimethylethoxy)benzenemethanamine, more sophisticated strategies are required. The tert-butoxy group serves as a protective ether for a phenolic hydroxyl, which is stable to many basic and nucleophilic conditions but can be readily cleaved under acidic conditions.[2] This dual functionality makes the target molecule a versatile synthetic intermediate.

A retrosynthetic analysis reveals several logical pathways to the target molecule, primarily revolving around the formation of the carbon-nitrogen bond. The key disconnections point to three common and highly effective strategies:

-

Reductive Amination: Formation of an imine from 4-(tert-butoxy)benzaldehyde and an ammonia source, followed by in-situ reduction.

-

Nucleophilic Substitution (Gabriel Synthesis): Utilizing a benzyl halide and a protected nitrogen nucleophile, like potassium phthalimide, to prevent over-alkylation.[3]

-

Reduction of a Nitrogen-Containing Functional Group: Conversion of a nitrile or azide group at the benzylic position into the primary amine.

The following diagram illustrates these primary retrosynthetic approaches.

Caption: Retrosynthetic analysis of 4-(1,1-Dimethylethoxy)benzenemethanamine.

This guide will now explore these three routes in detail, providing the necessary scientific context and actionable protocols for their successful implementation in a laboratory setting.

Synthetic Strategy I: Reductive Amination

Reductive amination is a highly efficient and versatile method for forming amines from carbonyl compounds.[4] The process involves the initial reaction of an aldehyde or ketone with an amine to form a hemiaminal, which then dehydrates to an imine intermediate. This imine is subsequently reduced to the target amine. For the synthesis of a primary amine, ammonia is used as the nitrogen source. The reaction can be performed in a single pot ("direct") or in a stepwise ("indirect") fashion.[5]

Causality and Expertise: The key to a successful one-pot reductive amination is the choice of reducing agent. The reagent must be capable of reducing the imine intermediate faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and selectivity for imines over aldehydes.[5] It is less reactive than sodium borohydride and performs well in weakly acidic conditions that favor imine formation.[6]

Workflow: Reductive Amination Pathway

Caption: One-pot direct reductive amination workflow.

Protocol 2.1: Synthesis via Reductive Amination

This protocol is adapted from general procedures for the reductive amination of aldehydes using sodium triacetoxyborohydride.[5]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-(tert-Butoxy)benzaldehyde | 178.23 | 10.0 | 1.78 g |

| Ammonium Acetate | 77.08 | 50.0 | 3.85 g |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 15.0 | 3.18 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Saturated Sodium Bicarbonate (aq) | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(tert-butoxy)benzaldehyde (1.78 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).

-

Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the solution in portions over 10 minutes. Note: The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Upon completion, cool the flask in an ice bath and slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 25 mL).[7]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) to afford the pure 4-(1,1-dimethylethoxy)benzenemethanamine.

Synthetic Strategy II: The Gabriel Synthesis

The Gabriel synthesis, developed by Siegmund Gabriel, is a classic and robust method for preparing primary amines from primary alkyl halides.[8] The reaction avoids the over-alkylation common in direct alkylation with ammonia by using the phthalimide anion as an ammonia surrogate.[3] The nitrogen in phthalimide is non-nucleophilic after the first alkylation due to the electron-withdrawing effect of the two adjacent carbonyl groups, thus preventing further reaction.[1] The primary amine is then liberated in a subsequent step, most commonly by reaction with hydrazine (the Ing-Manske procedure).[8][9]

Causality and Expertise: This method's trustworthiness stems from its high selectivity for primary amines. The starting material, 4-(tert-butoxy)benzyl chloride or bromide, can be readily prepared from the corresponding alcohol. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) accelerate the SN2 reaction between the phthalimide anion and the benzyl halide.[9] The subsequent cleavage with hydrazine is efficient and proceeds under relatively mild conditions, preserving the acid-sensitive tert-butoxy group.

Protocol 3.1: Synthesis via Gabriel Synthesis

Part A: N-Alkylation of Potassium Phthalimide

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-(tert-Butoxy)benzyl chloride | 198.69 | 10.0 | 1.99 g |

| Potassium Phthalimide | 185.22 | 11.0 | 2.04 g |

| Dimethylformamide (DMF), anhydrous | - | - | 40 mL |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend potassium phthalimide (2.04 g, 11.0 mmol) in 40 mL of anhydrous DMF.

-

Substrate Addition: Add 4-(tert-butoxy)benzyl chloride (1.99 g, 10.0 mmol) to the suspension.

-

Heating: Heat the reaction mixture to 70-80 °C with stirring for 4-6 hours. Monitor the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water.

-

Isolation: Collect the resulting white precipitate (N-(4-tert-butoxybenzyl)phthalimide) by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Hydrazinolysis (Ing-Manske Procedure)

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| N-(4-tert-butoxybenzyl)phthalimide | 323.38 | ~10.0 | Product from A |

| Hydrazine monohydrate (64%) | 50.06 | 20.0 | ~1.0 mL |

| Ethanol | - | - | 50 mL |

| Concentrated HCl | - | - | As needed |

| 10 M Sodium Hydroxide (aq) | - | - | As needed |

Step-by-Step Procedure:

-

Reaction Setup: Suspend the N-(4-tert-butoxybenzyl)phthalimide from Part A in 50 mL of ethanol in a 100 mL round-bottom flask.

-

Hydrazine Addition: Add hydrazine monohydrate (~1.0 mL, 20.0 mmol) to the suspension.

-

Reflux: Heat the mixture to reflux for 2 hours. A thick white precipitate of phthalhydrazide will form.[3]

-

Acidification: Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~1.

-

Filtration: Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Basification and Extraction: Transfer the filtrate to a beaker and cool in an ice bath. Carefully add 10 M NaOH solution until the pH is >12. Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target amine.

Synthetic Strategy III: Reduction of 4-(tert-Butoxy)benzonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This route offers a direct conversion and can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) or chemical hydrides like lithium aluminum hydride (LiAlH₄).[10]

Causality and Expertise: The choice of reducing agent depends on the desired reaction conditions and the presence of other functional groups. Catalytic hydrogenation is often preferred for its cleaner workup and scalability ("green chemistry"), while LiAlH₄ is a more powerful, non-selective reagent suitable for lab-scale synthesis when other reducible groups are absent. The synthesis of the starting material, 4-(tert-butoxy)benzonitrile, can be accomplished from 4-cyanophenol via Williamson ether synthesis or from 4-bromobenzonitrile via a nucleophilic aromatic substitution.

Protocol 4.1: Synthesis via Nitrile Reduction

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-(tert-Butoxy)benzonitrile | 175.23 | 10.0 | 1.75 g |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 15.0 | 0.57 g |

| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |

| Water | - | - | 0.6 mL |

| 15% Sodium Hydroxide (aq) | - | - | 0.6 mL |

| Water | - | - | 1.8 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 250 mL three-necked flask under an inert nitrogen atmosphere, add lithium aluminum hydride (0.57 g, 15.0 mmol) and 30 mL of anhydrous THF.

-

Substrate Addition: Dissolve 4-(tert-butoxy)benzonitrile (1.75 g, 10.0 mmol) in 20 mL of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor by TLC.

-

Quenching (Fieser Workup): Cool the reaction flask to 0 °C. Carefully and sequentially add dropwise: 0.6 mL of water, followed by 0.6 mL of 15% aqueous NaOH, and finally 1.8 mL of water.[10] Stir vigorously for 30 minutes until a granular white precipitate forms.

-

Filtration and Concentration: Filter the granular solid through a pad of Celite and wash the solid thoroughly with THF. Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purification: The resulting crude oil can be purified by column chromatography or distillation under reduced pressure to give the final product.

Summary and Comparison of Routes

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Reductive Amination | 4-(tert-Butoxy)benzaldehyde | NH₄OAc, NaBH(OAc)₃ | High efficiency, one-pot procedure, mild conditions.[5] | Cost of specialized borohydride reagent; potential for side reactions. |

| Gabriel Synthesis | 4-(tert-Butoxy)benzyl halide | Potassium Phthalimide, Hydrazine | Excellent selectivity for primary amines, avoids over-alkylation.[1][3] | Two-step process, harsh conditions can sometimes be required for hydrolysis.[8] |

| Nitrile Reduction | 4-(tert-Butoxy)benzonitrile | LiAlH₄ or H₂/Catalyst | Direct conversion, high yield. | Energetic reagents (LiAlH₄) require careful handling; catalyst cost. |

Conclusion

The synthesis of 4-(1,1-dimethylethoxy)benzenemethanamine can be effectively achieved through several reliable methods. For general laboratory-scale synthesis where operational simplicity and mild conditions are paramount, reductive amination using sodium triacetoxyborohydride stands out as the preferred method. The Gabriel synthesis remains a highly trustworthy, albeit more classical, alternative that guarantees the exclusive formation of the primary amine, making it ideal for applications where purity is critical. Finally, the reduction of the corresponding nitrile provides a direct and high-yielding route, particularly amenable to catalytic hydrogenation for larger-scale and greener process considerations. The optimal choice will ultimately depend on the specific project requirements, including scale, cost, available starting materials, and safety infrastructure.

References

- Gabriel Synthesis (Ing-Manske Procedure). (n.d.). Cambridge University Press.

- Huang, X., Wang, Y., & Chen, Z. (2003). Newly Organized Synthetic Organic Chemistry. Chemical Industry Press.

- Mitsunobu Reaction. (2019). Organic-Chemistry.org.

- Wikipedia contributors. (n.d.). Gabriel synthesis. In Wikipedia, The Free Encyclopedia.

- Mitsunobu Reaction. (n.d.). Organic Synthesis.

- Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(8), 1453-1455.

- Reddy, T. J., et al. (n.d.). Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines.

- Sharma, A., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(23), 5693.

- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.

- Gabriel Synthesis. (2023). Chemistry LibreTexts.

- Wikipedia contributors. (n.d.). Reductive amination. In Wikipedia, The Free Encyclopedia.

- The Gabriel Synthesis. (2025). Master Organic Chemistry.

- Technical Support Center: Troubleshooting Low Yields in 4-Aminobenzyl Alcohol Reactions. (n.d.). Benchchem.

- Method for preparing p-tert-butylbenzylamine. (2010). Google Patents.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Scrafield, B. (2013). Catalytic Reductions and Synthesis Applications of Organic Azides. University of Nottingham.

- Smith, C. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham.

- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

- Wikipedia contributors. (n.d.). tert-Butyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Iwasawa, T., et al. (2006). The Reductive Amination of Aldehydes and Ketones by Catalytic Use of Dibutylchlorotin Hydride Complex. Organic Letters, 8(23), 5315-5317.

- tert-BUTYLAMINE. (n.d.). Organic Syntheses.

- N-Benzyl-1-(trimethylsilyl)methanamine. (n.d.). Organic Syntheses.

- Chakraborty, S., et al. (2017). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Organic Letters, 19(18), 4778-4781.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- Process for producing 4-aminobenzyl alcohol derivatives. (1968). Google Patents.

- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses.

- Process for producing 4- (4-alkylphenoxy) benzylamines. (1996). Google Patents.

- Synthesis of 4-Aminobenzyl Alcohol. (n.d.). Benchchem.

- Synthesis of Benzonitrile. (2021). YouTube.

- Peterson, B. M., et al. (2020).

- Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Organic Chemistry Portal.

- ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. (2006). ARKIVOC.

- Tsyshkov, V. V., et al. (2025). Serendipitous Synthesis of ( tert -Butyl- NNO -azoxy)acetonitrile: Reduction of an Oxime Moiety to a Methylene Unit. Chemistry – An Asian Journal.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Structure Elucidation of 4-tert-butoxy-benzylamine: A Multi-faceted Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. This guide provides a comprehensive, in-depth analysis of the structure elucidation of 4-tert-butoxy-benzylamine (C₁₁H₁₇NO), a valuable building block in organic synthesis and medicinal chemistry.[1] By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), we present a self-validating workflow that moves from molecular formula to a fully confirmed three-dimensional structure. This document is designed for researchers and drug development professionals, emphasizing not just the "what" of the data, but the "why" behind the experimental choices and interpretation, thereby providing a robust framework for the structural analysis of novel small molecules.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any spectroscopic analysis, the elemental composition provides the first critical piece of information. For this compound, the molecular formula is C₁₁H₁₇NO.[2] This allows for the calculation of the Degree of Unsaturation (DoU), a crucial first step in predicting the presence of rings or multiple bonds.

Formula for Degree of Unsaturation: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₁H₁₇NO: DoU = 11 + 1 - (17/2) + (1/2) = 12 - 8.5 + 0.5 = 4

A DoU of 4 strongly suggests the presence of a benzene ring, which accounts for one ring and three double bonds. This initial hypothesis forms the basis of our subsequent spectroscopic investigation.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry serves two primary functions in structure elucidation: it provides the exact molecular weight of the compound, and its fragmentation pattern offers clues about the molecule's constituent parts.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer. In the ionization chamber, high-energy electrons (typically 70 eV) bombard the molecules, causing ionization and fragmentation. The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Data Interpretation and Expected Fragmentation

The molecular formula C₁₁H₁₇NO gives a molecular weight of 179.26 g/mol .[2] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 179. A key feature of molecules containing a tert-butyl group is the facile loss of this group to form a stable carbocation.

| m/z (Expected) | Fragment Identity | Mechanistic Origin |

| 179 | [C₁₁H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 164 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 122 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical, a highly characteristic fragmentation for this moiety. |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage, loss of the tert-butoxy group. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, a very stable and often prominent peak. |

The fragmentation pathway provides a logical puzzle. The loss of 57 mass units (C₄H₉) is a strong indicator of a tert-butyl group, while the peak at m/z 106 is characteristic of a benzylamine substructure.

Figure 1: Predicted EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule.[3] The vibrations of specific bonds correspond to characteristic absorption frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

A small amount of the neat liquid sample of this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). The IR beam passes through the crystal and reflects off the internal surface in contact with the sample. At frequencies where the sample absorbs energy, the beam is attenuated. This provides a rapid and high-quality spectrum without the need for sample preparation.

Data Interpretation and Spectral Assignment

The structure of this compound contains a primary amine (-NH₂), an ether (C-O-C), an aromatic ring, and aliphatic C-H bonds. Each of these groups has a distinct IR signature.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3300 - 3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂). Two distinct bands are expected.[3] |

| 2850 - 3000 | C-H Stretch | Aliphatic (tert-butyl and methylene groups) |

| 3010 - 3100 | C-H Stretch | Aromatic (C-H bonds on the benzene ring) |

| 1600 - 1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | C-O Stretch | Aryl-alkyl ether |

The presence of two sharp bands in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine.[4] The strong absorption around 1240 cm⁻¹ is characteristic of the aryl C-O stretch of the ether linkage.

Figure 2: Key functional groups identifiable by IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and coupling patterns, the precise connectivity of atoms can be established.[5]

Experimental Protocol: ¹H and ¹³C NMR

Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The sample is placed in a 5 mm NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used to acquire both the ¹H and ¹³C{¹H} (proton-decoupled) spectra.

¹H NMR Data Interpretation

The ¹H NMR spectrum maps out the unique proton environments in the molecule. Due to the molecule's symmetry, we expect five distinct signals.

| Signal Label | Predicted δ (ppm) | Integration | Multiplicity | Assignment |

| a | ~1.3 | 9H | Singlet (s) | -C(CH ₃)₃ |

| b | ~1.6 | 2H | Broad Singlet (br s) | -NH ₂ |

| c | ~3.8 | 2H | Singlet (s) | Ar-CH ₂-NH₂ |

| d | ~6.9 | 2H | Doublet (d) | Aromatic H (ortho to -OtBu) |

| e | ~7.2 | 2H | Doublet (d) | Aromatic H (ortho to -CH₂NH₂) |

Causality Behind Predictions:

-

Signal (a): The nine protons of the tert-butyl group are equivalent and have no adjacent protons, resulting in a sharp singlet far upfield.

-

Signal (b): Amine protons are exchangeable and often do not couple cleanly, leading to a broad singlet. Its chemical shift can vary with concentration and temperature.

-

Signal (c): The benzylic protons are adjacent to the nitrogen but typically show minimal to no coupling to the NH₂ protons, appearing as a singlet.

-

Signals (d, e): The para-disubstituted aromatic ring creates a classic AA'BB' system, which at 400 MHz simplifies to two distinct doublets. The protons ortho to the electron-donating -OtBu group (d) are expected to be more shielded (further upfield) than the protons ortho to the -CH₂NH₂ group (e).

Figure 3: Proton assignments for this compound.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The molecule's symmetry results in 8 distinct carbon signals instead of 11.

| Predicted δ (ppm) | Carbon Assignment |

| ~29 | -C(C H₃)₃ |

| ~46 | Ar-C H₂-NH₂ |

| ~78 | -O-C (CH₃)₃ |

| ~114 | C (ortho to -OtBu) |

| ~129 | C (ortho to -CH₂NH₂) |

| ~135 | C -CH₂NH₂ (ipso) |

| ~156 | C -OtBu (ipso) |

Causality Behind Predictions:

-

The aliphatic carbons appear in the upfield region (δ < 80 ppm). The quaternary carbon of the tert-butyl group is significantly downfield due to its attachment to oxygen.

-

The aromatic carbons appear in the downfield region (δ > 110 ppm). The two ipso-carbons (attached to substituents) are typically the most deshielded, with the carbon attached to the highly electronegative oxygen atom being the furthest downfield.

Integrated Structure Elucidation: A Self-Validating Conclusion

The power of this multi-faceted approach lies in the convergence of all data points to a single, unambiguous structure.

Figure 4: Logical workflow for the integrated structure elucidation.

-

Mass Spectrometry confirms the molecular weight of 179, consistent with the formula C₁₁H₁₇NO. Key fragments at m/z 122 and 57 strongly suggest the loss of a tert-butyl group.

-

IR Spectroscopy provides unequivocal evidence for a primary amine (two N-H bands) and an aryl ether (strong C-O band).

-

¹H NMR Spectroscopy pieces the puzzle together. The 9H singlet confirms the tert-butyl group, and the two doublets in the aromatic region with 2H integration each are definitive proof of a 1,4-disubstituted (para) benzene ring. The singlets for the -CH₂- and -NH₂ groups confirm the benzylamine moiety.

Together, these techniques provide a layered, self-validating confirmation of the structure. Each piece of data supports the others, leaving no ambiguity as to the identity of the compound being this compound.

References

- Smolecule. (n.d.). Buy this compound | 84697-13-2.

- ChemicalBook. (n.d.). 4-tert-Butylbenzylamine | 39895-55-1.

- Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods.

- PubChem. (n.d.). 4-tert-Butylbenzylamine | C11H17N | CID 2735655. National Institutes of Health.

- Sigma-Aldrich. (n.d.). 4-tert-Butylbenzylamine 97% | 39895-55-1.

- ChemicalBook. (n.d.). This compound | 84697-13-2.

- ResearchGate. (n.d.). IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature.

- Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 4-tert-butoxy-benzylamine

This guide provides a comprehensive analysis of the spectroscopic data for 4-tert-butoxy-benzylamine (CAS No. 84697-13-2), a key intermediate in pharmaceutical and materials science research. The unique combination of a primary amine and a bulky tert-butoxy ether group on a benzyl framework imparts specific and identifying features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not just the data, but the underlying scientific rationale for the observed spectral characteristics.

Molecular Structure and its Spectroscopic Implications

Understanding the molecular architecture of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a para-substituted benzene ring, a benzylic methylene group (-CH₂-), a primary amine (-NH₂), and a tert-butoxy group (-O-C(CH₃)₃). Each of these functional groups will give rise to characteristic signals in the various spectroscopic techniques employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, benzylic, amine, and tert-butyl protons. The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is crucial as it dissolves the amine without engaging in significant proton exchange, which could broaden the N-H signals.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 | Doublet | 2H | Ar-H (ortho to -CH₂NH₂) |

| ~ 6.90 | Doublet | 2H | Ar-H (ortho to -O-tBu) |

| ~ 3.75 | Singlet | 2H | -CH₂ -NH₂ |

| ~ 1.55 | Singlet (broad) | 2H | -CH₂-NH₂ |

| ~ 1.30 | Singlet | 9H | -O-C(CH₃ )₃ |

Expertise in Action: Interpreting the ¹H NMR Spectrum

-

Aromatic Region (δ 6.90-7.25): The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating tert-butoxy group are expected to be more shielded (upfield shift, ~6.90 ppm) compared to the protons ortho to the slightly electron-withdrawing benzylamine group (~7.25 ppm).

-

Benzylic Protons (δ ~3.75): The methylene protons adjacent to both the aromatic ring and the nitrogen atom appear as a sharp singlet. Their chemical shift is downfield due to the deshielding effects of the aromatic ring and the electronegative nitrogen.

-

Amine Protons (δ ~1.55): The protons of the primary amine typically appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen-14 nucleus and potential hydrogen bonding. Its integration value of 2H is a key identifier.

-

tert-Butyl Protons (δ ~1.30): The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet. This signal is a hallmark of the tert-butoxy substituent and is typically found in a region free from other signal overlap, making it a reliable diagnostic peak.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, offering further structural confirmation.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 155.0 | C -O-tBu (aromatic) |

| ~ 135.0 | C -CH₂NH₂ (aromatic) |

| ~ 128.0 | C H (aromatic, ortho to -CH₂NH₂) |

| ~ 120.0 | C H (aromatic, ortho to -O-tBu) |

| ~ 78.0 | -O-C (CH₃)₃ |

| ~ 46.0 | -CH₂ -NH₂ |

| ~ 28.5 | -O-C(CH₃ )₃ |

Causality in Chemical Shifts:

The chemical shifts in the ¹³C NMR spectrum are dictated by the electronic environment of each carbon atom. The carbon attached to the electronegative oxygen of the tert-butoxy group is significantly deshielded and appears furthest downfield in the aromatic region (~155.0 ppm). Conversely, the benzylic carbon (~46.0 ppm) and the carbons of the tert-butyl group (~28.5 ppm and ~78.0 ppm for the quaternary carbon) are found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the identification of functional groups. The IR spectrum of this compound will prominently feature absorptions corresponding to N-H, C-H, C-O, and C-N bonds.

Table 3: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-3500 | Medium, Sharp (doublet) | N-H Stretch | Primary Amine |

| 2850-3000 | Medium-Strong | C-H Stretch | Aliphatic (Benzylic and t-Butyl) |

| ~3030 | Weak-Medium | C-H Stretch | Aromatic |

| 1600-1650 | Medium | N-H Bend (Scissoring) | Primary Amine |

| 1500 & 1600 | Medium | C=C Stretch | Aromatic Ring |

| 1200-1300 | Strong | C-O Stretch | Aryl-Alkyl Ether |

| 1050-1250 | Medium | C-N Stretch | Benzylamine |

Self-Validating Protocols in IR Analysis:

The presence of a primary amine is strongly indicated by the appearance of a doublet in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. This, coupled with the N-H bending vibration around 1600-1650 cm⁻¹, provides a reliable confirmation of the -NH₂ group. The strong C-O stretching band for the aryl-alkyl ether linkage is another key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Significance |

| 179 | [M]⁺ | Molecular Ion |

| 164 | [M - CH₃]⁺ | Loss of a methyl radical |

| 122 | [M - C₄H₉O]⁺ or [M - tBuO]⁺ | Loss of a tert-butoxy radical |

| 106 | [M - C₄H₉O - NH₂]⁺ | Subsequent loss of an amino group |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Authoritative Grounding in Fragmentation Patterns:

The molecular ion peak at m/z 179 confirms the molecular formula of C₁₁H₁₇NO. A common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, a process known as alpha-cleavage. For this compound, a significant fragmentation is the loss of a tert-butyl group or a tert-butoxy radical, leading to prominent peaks at m/z 122 and 57. The latter, the tert-butyl cation, is particularly stable and often observed as a base peak in the mass spectra of tert-butyl containing compounds.

Visualizing Molecular Data

To aid in the conceptualization of the spectroscopic data, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular Structure of this compound.

An In-Depth Technical Guide to 4-tert-butoxy-benzylamine: Properties, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-tert-butoxy-benzylamine, a key intermediate in organic synthesis and pharmaceutical development. The document details the compound's physicochemical and spectroscopic properties, explores its synthesis and characteristic reactivity, and discusses its applications as a versatile building block. This guide is intended to serve as a valuable resource for researchers, chemists, and drug development professionals by consolidating essential technical data and providing insights into its practical use.

Introduction and Significance

This compound is an organic compound featuring a benzylamine core functionalized with a tert-butoxy group at the para position of the aromatic ring.[1] Its chemical formula is C₁₁H₁₇NO.[1][2] This unique structure, combining a reactive primary amine with a bulky, acid-labile tert-butoxy protecting group, makes it a valuable and versatile intermediate in multi-step organic synthesis.[1] The tert-butoxy group enhances the molecule's lipophilicity and provides steric bulk, which can influence reaction pathways and the properties of downstream compounds.[1] Its primary utility lies in its role as a precursor for more complex molecules, particularly in the synthesis of pharmaceutical agents and other biologically active compounds.[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The bulky tert-butoxy group significantly influences its solubility and thermal properties. The compound is generally a liquid at room temperature and exhibits limited solubility in water but is readily soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (4-tert-butoxyphenyl)methanamine | N/A |

| CAS Number | 84697-13-2 | [2] |

| Molecular Formula | C₁₁H₁₇NO | [1][2] |

| Molecular Weight | 179.26 g/mol | [2] |

| Appearance | Liquid | N/A |

| Boiling Point | 274 °C | [3] |

| Density | 0.979 g/cm³ | [3] |

| Flash Point | 111.2 °C | [3] |

| Refractive Index | 1.515 | [3] |

| Solubility | Limited in aqueous systems; Soluble in dichloromethane, DMSO. | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key spectral features are derived from the distinct chemical environments of the protons and carbon atoms within the molecule.

¹H Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum provides a clear signature for the compound's structure.

-

Aromatic Protons (7.0-7.5 ppm): The protons on the para-disubstituted benzene ring typically appear as a multiplet or two distinct doublets in this region.[1]

-

Benzyl Methylene Protons (~3.7-4.0 ppm): The two protons of the CH₂ group adjacent to the amine appear as a singlet, shifted downfield due to the electron-withdrawing effect of the nitrogen atom.[1]

-

tert-Butyl Protons (~1.3-1.4 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp, highly characteristic singlet.[1]

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon environment. Expected shifts would include those for the quaternary tert-butyl carbon, the aromatic carbons (with C-O and C-C showing different shifts), the benzylic CH₂ carbon, and the methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[4]

-

N-H Stretch (3300-3500 cm⁻¹): The primary amine group will show characteristic stretching vibrations in this region.

-

C-H Stretch (2850-3000 cm⁻¹): Signals corresponding to both sp³ (alkyl) and sp² (aromatic) C-H bonds will be present.

-

C-O Stretch (~1250 cm⁻¹): A strong absorption corresponding to the aryl-alkyl ether linkage is expected.

-

Aromatic C=C Bending (1500-1600 cm⁻¹): Bending vibrations characteristic of the benzene ring.

Synthesis and Reactivity

Synthetic Routes

This compound is not naturally occurring and must be prepared synthetically. A common and logical approach involves the protection of a precursor containing a hydroxyl group, followed by the introduction or modification of the amine functionality. A representative synthesis is the Williamson ether synthesis.

Protocol: Williamson Ether Synthesis of this compound

This protocol describes a general method starting from 4-hydroxybenzylamine.

-

Deprotonation: Dissolve 4-hydroxybenzylamine in a suitable aprotic polar solvent (e.g., DMF or THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide.

-

Alkylation: To the resulting phenoxide solution, add a tert-butylating agent, such as tert-butyl bromide or di-tert-butyl dicarbonate (Boc₂O) under specific catalytic conditions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: Acid-Catalyzed Deprotection of the tert-Butoxy Group.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. [1]Its structure is often incorporated into larger molecules to introduce a flexible linker (the benzylamine portion) and a group that can be later unmasked to reveal a phenol, which is a common pharmacophore.

One notable area of application is in the study of semicarbazide-sensitive amine oxidase (SSAO) substrates. Research has utilized this compound to explore structure-activity relationships (SAR) for this enzyme, aiming to develop novel therapeutic agents for disorders related to SSAO activity. [1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a substance that may be harmful if swallowed and can cause severe skin burns and eye damage. [5]It may also cause respiratory irritation. [5] Core Safety Requirements:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [5]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [5]Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [6]Keep away from incompatible materials such as strong oxidizing agents and acids. [6]* First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for several minutes and seek immediate medical attention. [5]If inhaled, move to fresh air. [5]If swallowed, rinse mouth but do not induce vomiting; call a poison center or doctor immediately. [5]

Conclusion

This compound is a synthetically valuable intermediate whose utility is defined by the dual functionality of its primary amine and its acid-labile tert-butoxy protecting group. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for its effective use in the laboratory. Its role as a building block in the development of new pharmaceutical agents underscores its importance to the scientific community, making it a key compound in the toolbox of the modern organic and medicinal chemist.

References

- LookChem. (n.d.). 4-tert-Butylbenzylamine.

- PubChem - NIH. (n.d.). 4-tert-Butylbenzylamine.

- PubChem. (n.d.). Benzyl-(4-tert-butyl-benzyl)-amine.

- Google Patents. (n.d.). CN101704755A - Method for preparing p-tert-butylbenzylamine.

- Google Patents. (n.d.). CN101607914A - Simple method for preparing to tert-butyl benzyl amine.

- Wikipedia. (n.d.). Protecting group.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-tert-butoxy-benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Associated Risks

4-tert-butoxy-benzylamine is a versatile primary amine utilized in organic synthesis, particularly in the development of pharmaceutical intermediates. Its structure, featuring a reactive benzylamine moiety and a bulky tert-butoxy protecting group, presents a unique combination of utility and potential hazards.[1] The primary amine function makes it a valuable nucleophile, while the tert-butoxy group can influence its solubility and reactivity.[1] As with many aromatic amines, a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols are paramount to mitigate risks in a laboratory and process development setting. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon data from the compound itself, its close structural analogs, and established best practices for handling corrosive and toxic organic compounds.

Physicochemical and Hazard Profile

A foundational aspect of safe handling is a clear understanding of the compound's intrinsic properties and associated hazards. While specific toxicological data for this compound is limited, a conservative approach necessitates treating it with the same level of caution as its more extensively studied structural analogs, such as 4-tert-butylbenzylamine.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₇NO | |

| Molecular Weight | 179.26 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 274 °C | |

| Flash Point | 111.2 °C | |

| Solubility | Limited solubility in water; soluble in organic solvents like dichloromethane and dimethyl sulfoxide. | |

| GHS Hazard Classification (Presumed) | Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 1B); Serious Eye Damage/Eye Irritation (Category 1) | [4][5] |

| Hazard Statements (Presumed) | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | [4][5] |

| Signal Word (Presumed) | Danger | [5] |

Note: The GHS classification and hazard statements are presumed based on the available data for the closely related compound 4-tert-butylbenzylamine and the general hazards of corrosive amines.

The primary hazards associated with this compound are its presumed corrosivity and potential for acute toxicity upon ingestion.[4] Aromatic amines as a class are known to be readily absorbed through the skin, and many exhibit varying degrees of toxicity. Therefore, dermal contact and inhalation of vapors must be strictly avoided.

Core Directive: A Risk-Based Approach to Safe Handling

A proactive and informed approach to safety is essential when working with potentially hazardous materials like this compound. The following workflow outlines a systematic process for risk assessment and mitigation before any experimental work commences.

Caption: Risk assessment and mitigation workflow for handling this compound.

Experimental Protocols: From Benchtop to Quench

Adherence to detailed and validated protocols is the cornerstone of laboratory safety. The following sections provide step-by-step methodologies for key handling procedures.

Weighing and Transferring this compound

Causality: The primary risks during this stage are spills, splashes, and the generation of vapors. The protocol is designed to minimize these risks through containment and the use of appropriate personal protective equipment (PPE).

Protocol:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Gather all necessary equipment: an analytical balance, a clean and dry secondary container (e.g., a beaker or round-bottom flask), a compatible spatula or pipette, and appropriate waste containers.

-

Don the required PPE: chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (double-gloving is recommended).

-

-

Weighing:

-

Place a clean, empty weighing boat or container on the analytical balance and tare it.

-

Carefully transfer the desired amount of this compound into the container using a clean spatula or pipette. Perform this action in the fume hood to contain any vapors.

-

If using a pipette, ensure it is compatible with the chemical and dispose of it in the designated hazardous waste container immediately after use.

-

Record the weight and securely close the primary container of this compound.

-

-

Transfer:

-

Carefully carry the weighed sample in its container to the reaction vessel, which should also be located within the fume hood.

-

Slowly and carefully add the this compound to the reaction vessel. If dissolving in a solvent, add the solvent to the amine in the reaction vessel under controlled conditions (e.g., with stirring and cooling if the dissolution is exothermic).

-

-

Decontamination:

-

Wipe down the spatula, balance, and any other surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol) and a disposable wipe.

-

Dispose of all contaminated materials (weighing boat, wipes, pipette tips) in the designated hazardous waste container.

-